Methanone, (4-nitrophenyl)[4-(trifluoromethyl)phenyl]-
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Overview
Description
Methanone, (4-nitrophenyl)[4-(trifluoromethyl)phenyl]- is an organic compound with the molecular formula C14H8F3NO3 It is known for its unique structural features, which include a nitrophenyl group and a trifluoromethylphenyl group attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-nitrophenyl)[4-(trifluoromethyl)phenyl]- typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance. The process involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The choice of solvents, temperature control, and purification methods are critical to achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methanone, (4-nitrophenyl)[4-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methanone, (4-nitrophenyl)[4-(trifluoromethyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methanone, (4-nitrophenyl)[4-(trifluoromethyl)phenyl]- involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(4-Nitrophenyl)phenylmethanone: Similar structure but lacks the trifluoromethyl group.
(4-Methylphenyl)phenylmethanone: Contains a methyl group instead of a nitro group.
(4-(2-Nitro-4-(trifluoromethyl)phenyl)piperazin-1-yl)(phenyl)methanone: Contains a piperazine ring, adding complexity to its structure.
Uniqueness
Methanone, (4-nitrophenyl)[4-(trifluoromethyl)phenyl]- is unique due to the presence of both nitrophenyl and trifluoromethylphenyl groups. This combination imparts distinctive chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
89100-22-1 |
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Molecular Formula |
C14H8F3NO3 |
Molecular Weight |
295.21 g/mol |
IUPAC Name |
(4-nitrophenyl)-[4-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C14H8F3NO3/c15-14(16,17)11-5-1-9(2-6-11)13(19)10-3-7-12(8-4-10)18(20)21/h1-8H |
InChI Key |
WDGRDRNISWFDHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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